1-Azabicyclo[2.2.1]hept-5-en-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]hept-5-en-3-one can be synthesized through several methods. One common approach involves the cyclization of 4-aminocyclopent-2-enone under acidic conditions. This reaction typically requires a strong acid like hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the lactam to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted lactams and amides
Scientific Research Applications
1-Azabicyclo[2.2.1]hept-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of carbocyclic nucleosides and other complex organic molecules
Medicine: It is a precursor in the synthesis of antiviral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.1]hept-5-en-3-one exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can inhibit or modulate the activity of these targets. This makes it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Similar in structure but differs in the position of the nitrogen atom.
Bicyclo[2.2.1]hept-5-en-2-one: Lacks the nitrogen atom, leading to different chemical properties and reactivity
Uniqueness: 1-Azabicyclo[2.2.1]hept-5-en-3-one is unique due to its γ-lactam structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
1227608-08-3 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-7-2-1-5(6)3-7/h1-2,5H,3-4H2 |
InChI Key |
CUNBTXWDEPHWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CN1CC2=O |
Origin of Product |
United States |
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